Thymine-1-acetic acid
Overview
Description
Thymine-1-acetic acid (TAA) is a modified nucleobase with the molecular formula C7H8N2O4 . It is often used to add thymine functionality to materials .
Synthesis Analysis
The synthesis of Thymine-1-acetic acid involves the reaction of thymine with hexamethyldisilazane and ammonium sulfate . The reaction is stirred and heated at reflux until no more gas is evolved .Molecular Structure Analysis
The molecular weight of Thymine-1-acetic acid is 184.15 g/mol . Its IUPAC name is 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid .Chemical Reactions Analysis
Thymine-1-acetic acid has been studied using Raman spectroscopy and density functional theory (DFT) simulated Raman spectra . The study revealed its likely adsorption orientation on silver nanoparticles .Physical And Chemical Properties Analysis
Thymine-1-acetic acid is a solid substance . Its melting point ranges from 272 to 278 °C .Scientific Research Applications
1. Surface-Enhanced Raman Spectroscopy and Density Functional Theory Study
Thymine-1-acetic acid (TAA) is utilized to add thymine functionality to materials. A study reported the Raman band assignments for TAA by comparing its experimental and density functional theory (DFT) simulated Raman spectra. The interaction of TAA with silver nanoparticles was explored, revealing its likely adsorption orientation, representing a compromise between a single atom and a computationally expensive cluster (Harroun et al., 2021).
2. Photodecarboxylation and Photohydration Studies
TAA undergoes photodecarboxylation, a reaction crucial for understanding the stability and reactivity of such compounds under light exposure. In contrast, no photodecarboxylation was observed for thymine-1-propionic acid and uracil-1-propionic acid. These findings are essential for comprehending the photoreactivity of pyrimidine derivatives (Wang et al., 1970).
3. Coordination Polymer Nanoribbons for Oligonucleotide Delivery
The reaction of copper nitrate, TAA, and 4,4'-bipyridine in water formed a colloid comprising uniform crystalline nanoribbons of a coordination polymer. These nanoribbons displayed significant selective interaction with single-stranded oligonucleotides, suggesting potential biological applications, including as nanocarriers for oligonucleotides (Vegas et al., 2017).
4. Electrochemical Sensing of Mercury Ions
Thymine-modified gold nanoparticles/graphene oxide nanocomposites were developed for sensitive, selective, and reusable electrochemical biosensing of mercury ions. This research highlights TAA's role in enhancing biosensor selectivity and sensitivity, demonstrating its potential in environmental monitoring and public health (Wang et al., 2016).
5. Piezoresponse and Polarization Switching in Thymine Microcrystals
Thymine microcrystals, including those derived from TAA, exhibit local piezoelectricity and apparent ferroelectricity. This discovery opens pathways for piezoelectric and ferroelectric-based applications of thymine and potentially other DNA nucleobase materials (Bdikin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMCKHDYUDRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357488 | |
Record name | Thymine-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymine-1-acetic acid | |
CAS RN |
20924-05-4 | |
Record name | Thymine-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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